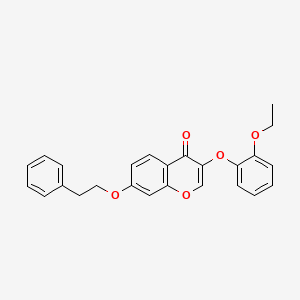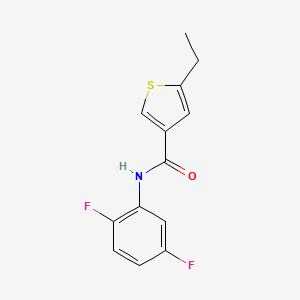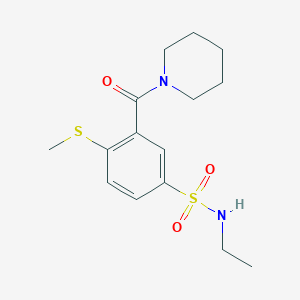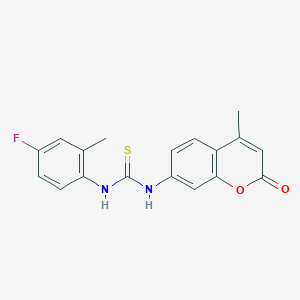
3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one
Übersicht
Beschreibung
3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H22O5 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.14672380 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities and Molecular Mechanisms
The antioxidant properties of compounds similar to 3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)-4H-chromen-4-one are extensively studied. For instance, the structure-antioxidant activity relationship of phenolic acids, which share functional group characteristics with the compound , indicates that methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups significantly enhance antioxidant activities. These findings relate to the electron donation ability of functional groups, crucial for understanding the antioxidant mechanism of related compounds (Chen et al., 2020).
Phototransformation and Synthetic Applications
Phototransformation studies of 3-alkoxychromenones, closely related to the target molecule, have revealed pathways for producing complex structures through regioselective photocyclisation and dealkoxylation. These processes are vital for synthesizing novel organic compounds with potential applications in drug development and material science (Khanna et al., 2015).
Electrospun Nanofibers and Polymer Science
Research on electrospun nanofibers of binary blends of conjugated polymers, which include structures analogous to this compound, highlights their significance in developing advanced materials. These materials exhibit unique optical and electrical properties, making them suitable for applications in organic electronics and photonics (Babel et al., 2005).
Electrochemical and Spectroelectrochemical Studies
The electrochemical properties of compounds featuring chromophore groups akin to this compound are crucial for the development of conducting polymers with applications in electrochromic devices. These studies provide insights into how chromophore units influence the electronic and optoelectronic behaviors of polymers, essential for designing materials with tailored properties (Yigit et al., 2014).
Advanced Synthesis Techniques
Innovative synthesis methods, including one-pot and microwave-assisted techniques, have been developed for compounds structurally related to this compound. These methods offer efficient routes for synthesizing complex molecules, highlighting the versatility and potential of such compounds in synthetic organic chemistry (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)-7-(2-phenylethoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-2-27-21-10-6-7-11-22(21)30-24-17-29-23-16-19(12-13-20(23)25(24)26)28-15-14-18-8-4-3-5-9-18/h3-13,16-17H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEIELGZSSLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(Cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4609940.png)
![N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4609941.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4609949.png)
![(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone](/img/structure/B4609953.png)
![ethyl 5-propyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4609967.png)


![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4609984.png)
![N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4609985.png)
![N-(5-CHLORO-2-PYRIDYL)-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE](/img/structure/B4609994.png)
![2-{1-(4-methylbenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4609995.png)
![N-[(3-bromophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4609996.png)
